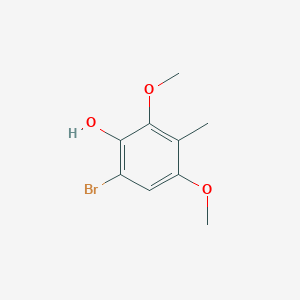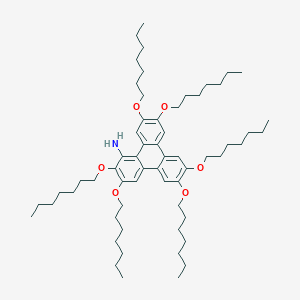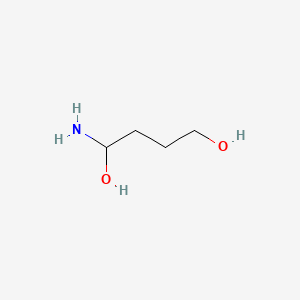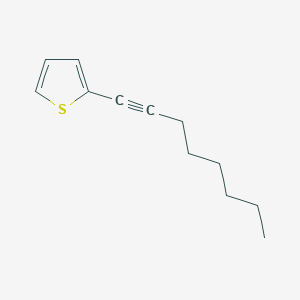
Thiophene, 2-(1-octynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2-(1-octynyl)- is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The compound Thiophene, 2-(1-octynyl)- is characterized by the presence of an octynyl group attached to the second position of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-(1-octynyl)- can be achieved through several methods. One common approach involves the reaction of thiophene with 1-octyne in the presence of a suitable catalyst. The reaction typically requires a palladium catalyst and a base, such as triethylamine, under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Thiophene, 2-(1-octynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Thiophene, 2-(1-octynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triple bond in the octynyl group to a double or single bond.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
Thiophene, 2-(1-octynyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.
作用機序
The mechanism of action of Thiophene, 2-(1-octynyl)- involves its interaction with molecular targets through its functional groups. The thiophene ring can participate in π-π interactions, while the octynyl group can undergo various chemical modifications. These interactions and modifications can influence the compound’s biological activity and its ability to interact with specific enzymes or receptors.
類似化合物との比較
Similar Compounds
Thiophene: The parent compound without the octynyl group.
2-Methylthiophene: A similar compound with a methyl group instead of an octynyl group.
2-Phenylthiophene: A compound with a phenyl group at the 2-position.
Uniqueness
Thiophene, 2-(1-octynyl)- is unique due to the presence of the octynyl group, which imparts distinct chemical properties and reactivity. The long alkynyl chain can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
391669-53-7 |
|---|---|
分子式 |
C12H16S |
分子量 |
192.32 g/mol |
IUPAC名 |
2-oct-1-ynylthiophene |
InChI |
InChI=1S/C12H16S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-6H2,1H3 |
InChIキー |
YOUHYDPDOBFDCD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC#CC1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


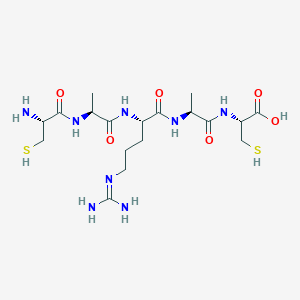
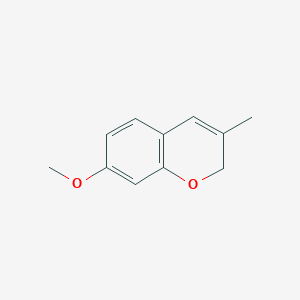
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
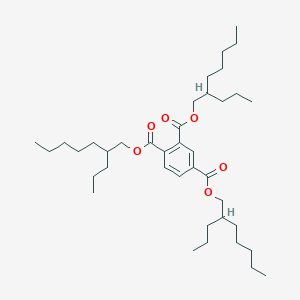
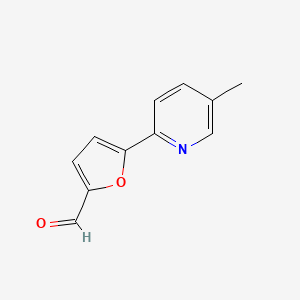
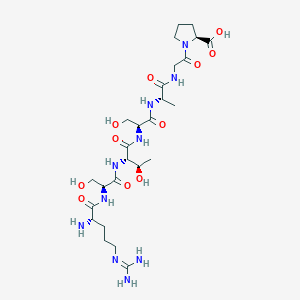
![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)
![1,3-Bis{4-[(oxan-2-yl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14255543.png)
![(2R)-2-{[tert-Butyl(dimethyl)silyl]oxy}pentan-3-one](/img/structure/B14255566.png)
